molecular formula C10H5F3N2O B6385655 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% CAS No. 1111108-58-7

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95%

Cat. No. B6385655
M. Wt: 226.15 g/mol
InChI Key: NFUCEDMIGXRJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% (2H5TFP) is a synthetic compound that has been studied extensively in the scientific community. It is a fluorinated pyrimidine derivative, and its chemical structure is composed of an aromatic ring attached to a five-membered pyrimidine ring. It is a white crystalline solid that is highly soluble in water and ethanol. It has a melting point of approximately 220-222°C and a boiling point of approximately 290-292°C. It has been used in numerous scientific research applications, including drug development and biochemical studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine involves the reaction of 2,4,6-trifluorobenzaldehyde with urea in the presence of a base to form 2,4,6-trifluorophenylpyrimidin-5-ol, which is then oxidized to form the final product.

Starting Materials
2,4,6-trifluorobenzaldehyde, urea, base, oxidizing agent

Reaction
Step 1: 2,4,6-trifluorobenzaldehyde is reacted with urea in the presence of a base, such as potassium hydroxide, in ethanol to form 2,4,6-trifluorophenylpyrimidin-5-ol., Step 2: The resulting 2,4,6-trifluorophenylpyrimidin-5-ol is then oxidized using an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine., Step 3: The final product is purified using standard techniques, such as recrystallization or column chromatography.

Scientific Research Applications

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% has been used in numerous scientific research applications, including drug development, biochemical studies, and as a reagent in organic synthesis. It has been used to study the effects of fluorination on biochemical and physiological processes, as well as to explore the structure-activity relationships of various compounds. It has also been used to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of drugs. Additionally, it has been used in the synthesis of various organic compounds, such as amides, esters, and sulfonamides.

Mechanism Of Action

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% has been used to study the effects of fluorination on biochemical and physiological processes. Fluorination of compounds can affect the binding affinity of the compound to its target, as well as the metabolism and excretion of the compound. Additionally, fluorination of compounds can lead to increased solubility and improved bioavailability.

Biochemical And Physiological Effects

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% has been used to study the effects of fluorination on biochemical and physiological processes. Fluorination of compounds can lead to increased binding affinity of the compound to its target, as well as increased solubility and improved bioavailability. Additionally, fluorination of compounds can affect the metabolism and excretion of the compound.

Advantages And Limitations For Lab Experiments

The use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in laboratory experiments has several advantages. It is a highly soluble compound, making it easy to work with in laboratory experiments. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in laboratory experiments. It is a highly reactive compound, and it can be difficult to handle and store. Additionally, it is a relatively unstable compound, and it can decompose or react with other compounds if not stored properly.

Future Directions

The use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in scientific research applications has been extensively studied, and there are many potential future directions for its use. One potential future direction is the use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in drug development. It could be used to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of drugs, as well as to explore the structure-activity relationships of various compounds. Additionally, it could be used to study the effects of fluorination on biochemical and physiological processes. Another potential future direction is the use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in the synthesis of various organic compounds, such as amides, esters, and sulfonamides. Finally, it could be used to study the effects of fluorination on the solubility and bioavailability of compounds.

properties

IUPAC Name

5-(2,4,6-trifluorophenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O/c11-6-1-7(12)9(8(13)2-6)5-3-14-10(16)15-4-5/h1-4H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCEDMIGXRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CNC(=O)N=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686834
Record name 5-(2,4,6-Trifluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine

CAS RN

1111108-58-7
Record name 5-(2,4,6-Trifluorophenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4,6-Trifluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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